molecular formula C23H25FINO4S B14912524 tert-Butyl (3aR,9bR)-9b-((4-fluorophenyl)sulfonyl)-7-iodo-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate

tert-Butyl (3aR,9bR)-9b-((4-fluorophenyl)sulfonyl)-7-iodo-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate

Cat. No.: B14912524
M. Wt: 557.4 g/mol
InChI Key: DWZSVIPACWODQK-NFBKMPQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3aR,9bR)-9b-((4-fluorophenyl)sulfonyl)-7-iodo-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a tert-butyl ester group, a fluorophenylsulfonyl group, and an iodine atom, making it a unique and potentially valuable molecule for various scientific applications.

Properties

Molecular Formula

C23H25FINO4S

Molecular Weight

557.4 g/mol

IUPAC Name

tert-butyl (3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-iodo-2,3a,4,5-tetrahydro-1H-benzo[e]indole-3-carboxylate

InChI

InChI=1S/C23H25FINO4S/c1-22(2,3)30-21(27)26-13-12-23(31(28,29)18-8-5-16(24)6-9-18)19-10-7-17(25)14-15(19)4-11-20(23)26/h5-10,14,20H,4,11-13H2,1-3H3/t20-,23-/m1/s1

InChI Key

DWZSVIPACWODQK-NFBKMPQASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1CCC3=C2C=CC(=C3)I)S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCC3=C2C=CC(=C3)I)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (3aR,9bR)-9b-((4-fluorophenyl)sulfonyl)-7-iodo-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate can be achieved through a multi-step process starting from commercially available 4-bromo-1H-indole. The synthetic route involves several key steps, including Vilsmeier formylation, reduction, protection of the hydroxy group, and introduction of the formyl group .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to diverse biological effects . The fluorophenylsulfonyl group and iodine atom may also contribute to its activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

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